molecular formula C12H22N2 B1479236 1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098087-96-6

1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No. B1479236
CAS RN: 2098087-96-6
M. Wt: 194.32 g/mol
InChI Key: MEEVLFJZXXTJRJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole (CPMOHP) is a synthetic small molecule that has been developed for use in a variety of scientific research applications. CPMOHP has been studied for its ability to modulate the activity of various proteins and enzymes, and has been used as a tool to study the biochemical and physiological effects of various proteins and enzymes. CPMOHP has been used in a variety of laboratory experiments to study the mechanism of action of proteins and enzymes, as well as their biochemical and physiological effects.

Scientific Research Applications

Synthesis and Mechanistic Studies

Cyclopenta[b]pyrroles, derived from triazines, have been synthesized through a series of reactions involving cyclobutanone, leading to compounds that can be further modified into hydrazones and oximes. The formation of cyclopenta[b]pyrrole rings suggests a tandem cycloaddition/cycloreversion/ring rearrangement reaction mechanism, showcasing the compound's utility in synthetic organic chemistry (Ye et al., 2010).

Enantiomeric Discrimination

The enantiomeric discrimination of similar pyrrolo-derivatives by sulfobutyl ether-β-cyclodextrin, achieved through capillary electrophoresis, highlights the compound's relevance in chiral separation processes. This process, supported by docking simulations, illustrates the potential of such compounds in analytical chemistry and drug development (Kawano et al., 2021).

Antiulcer and Pharmaceutical Applications

Research into cyclopenta[c]pyrroles has demonstrated their transformation into various derivatives under different conditions, pointing to their potential in creating novel therapeutic agents. Such transformations indicate the compound's versatility in drug synthesis, especially in designing drugs with specific pharmacological targets (Bell et al., 1977).

Luminescent Polymers

The development of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units showcases the compound's role in materials science, particularly in creating organic electronic devices. These polymers exhibit strong fluorescence and solubility in common organic solvents, indicating their potential in optoelectronic applications (Zhang & Tieke, 2008).

Catalysis and Synthetic Applications

Rhodium(III)-catalyzed synthesis of cyclopenta[b]pyrroles from 1,2-diketones, 2-aminopyridine, and alkynes demonstrates the compound's utility in catalysis and synthetic chemistry. This method provides a straightforward approach to access important cyclopenta[b]pyrroles, highlighting the compound's significance in pharmaceutical and synthetic organic chemistry (Du et al., 2013).

properties

IUPAC Name

3-cyclopentyl-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-14-7-10-6-13-12(11(10)8-14)9-4-2-3-5-9/h9-13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEVLFJZXXTJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNC(C2C1)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

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